molecular formula C16H12F5N B12526114 N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline CAS No. 664344-43-8

N,N-Dimethyl-4-[2-(pentafluorophenyl)ethenyl]aniline

Cat. No.: B12526114
CAS No.: 664344-43-8
M. Wt: 313.26 g/mol
InChI Key: YGZCNCINOKBTSH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]aniline: is an organic compound that features a dimethylamino group attached to a phenyl group, which is further substituted with a pentafluorophenyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available aniline derivatives.

    Step 1: The aniline derivative is first alkylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide to form N,N-dimethylaniline.

    Step 2: The N,N-dimethylaniline is then subjected to a Heck reaction with a suitable halogenated pentafluorophenyl ethylene derivative in the presence of a palladium catalyst and a base like triethylamine. The reaction is typically carried out in a solvent such as dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of N,N-dimethyl-4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]aniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: N,N-dimethyl-4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]aniline N-oxide.

    Reduction: N,N-dimethyl-4-[2-(2,3,4,5,6-pentafluorophenyl)ethyl]aniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a fluorescent probe due to its unique electronic properties.

Medicine:

  • Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry:

  • Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pentafluorophenyl group can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

    N,N-Dimethylaniline: Lacks the pentafluorophenyl ethenyl group, making it less electron-deficient and less reactive in certain contexts.

    N,N-Dimethyl-4-nitroaniline: Contains a nitro group instead of the pentafluorophenyl ethenyl group, leading to different electronic properties and reactivity.

Uniqueness: N,N-Dimethyl-4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]aniline is unique due to the presence of the pentafluorophenyl ethenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and materials science.

Properties

CAS No.

664344-43-8

Molecular Formula

C16H12F5N

Molecular Weight

313.26 g/mol

IUPAC Name

N,N-dimethyl-4-[2-(2,3,4,5,6-pentafluorophenyl)ethenyl]aniline

InChI

InChI=1S/C16H12F5N/c1-22(2)10-6-3-9(4-7-10)5-8-11-12(17)14(19)16(21)15(20)13(11)18/h3-8H,1-2H3

InChI Key

YGZCNCINOKBTSH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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